(5-Bromo-2-chlorobenzyl)hydrazine
Description
(5-Bromo-2-chlorobenzyl)hydrazine is a halogenated aromatic hydrazine derivative with the molecular formula C₇H₇BrClN₂. It features a phenyl ring substituted with bromine (Br) at the 5-position, chlorine (Cl) at the 2-position, and a hydrazine (-NH-NH₂) functional group attached to the benzyl carbon. This compound is a yellowish crystalline solid, soluble in polar organic solvents like ethanol and methanol. Its synthesis typically involves the reduction of 5-bromo-2-chloronitrobenzene with hydrazine hydrate under reflux conditions .
The compound’s unique combination of electron-withdrawing halogens (Br, Cl) and the nucleophilic hydrazine group makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic compounds, enzyme inhibitors, and antimicrobial agents. Its biological activity stems from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting cellular processes in pathogens or cancer cells .
Properties
Molecular Formula |
C7H8BrClN2 |
|---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrClN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
SOBTVAJOCMJERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorobenzyl)hydrazine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorobenzyl)hydrazine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzyl ring.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a substituted benzylhydrazine derivative .
Scientific Research Applications
(5-Bromo-2-chlorobenzyl)hydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorobenzyl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
A comparative analysis of (5-Bromo-2-chlorobenzyl)hydrazine with analogous halogenated hydrazines reveals distinct structural and functional variations that influence reactivity, stability, and biological activity:
Table 1: Structural Comparison of Halogenated Hydrazine Derivatives
| Compound Name | Substituents on Phenyl Ring | Functional Group | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound | 5-Br, 2-Cl | Benzyl hydrazine | C₇H₇BrClN₂ | Dual halogenation enhances electrophilicity and enzyme inhibition potency. |
| [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride | 5-Br, 2-F | Benzyl hydrazine (HCl salt) | C₇H₈BrFN₂·HCl | Fluorine’s electronegativity increases metabolic stability and bioavailability . |
| (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride | 5-Br, 2-OMe | Phenyl hydrazine (HCl salt) | C₇H₁₀BrClN₂O | Methoxy group improves solubility but reduces nucleophilic reactivity . |
| (2-Bromo-5-chlorophenyl)hydrazine hydrochloride | 2-Br, 5-Cl | Phenyl hydrazine (HCl salt) | C₆H₆BrClN₂·HCl | Altered halogen positions modulate target selectivity in enzyme inhibition . |
| (5-Bromo-2-chlorobenzaldehyde) | 5-Br, 2-Cl | Aldehyde | C₇H₄BrClO | Lacks hydrazine group; used as a precursor for hydrazine derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
